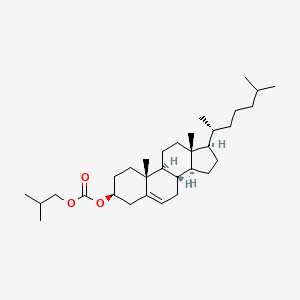

Cholesterol Isobutyl Carbonate

Descripción general

Descripción

Cholesterol Isobutyl Carbonate (CIC) is a synthetic compound composed of cholesterol, an essential lipid for human health, and isobutyl carbonate, an organic compound. CIC is used in a wide range of applications, including the synthesis of pharmaceuticals, biocatalysis and drug delivery. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

1. Cholesterol Research History

Cholesterol research has been pivotal in the scientific arena. Significant strides were made in understanding its structure, biosynthesis, and role in cellular processes. Notably, the complete elucidation of cholesterol's structure in 1932 and discoveries regarding its biosynthesis using isotopic tracers marked milestones in biochemistry and pharmacology (Vance & Van den bosch, 2000).

2. Isoprenoids and Cholesterol Synthesis

Isoprenoids, integral to cholesterol synthesis, have been extensively studied. A novel LC-MS/MS method was developed for quantifying key isoprenoids in biological matrices, aiding in understanding cholesterol-related physiological processes (Chhonker et al., 2018).

3. Cholesterol Derivatives in Drug Delivery and Bioimaging

Recent advances in cholesterol-based compounds, particularly their derivatives, have broadened their applications in drug delivery and bioimaging. These derivatives play crucial roles in creating more efficient and targeted therapeutic solutions (Albuquerque et al., 2018).

4. Environmental Impact on Cholesterol Metabolism

Environmental toxicants have been shown to impair cholesterol metabolism, potentially contributing to neurodevelopmental toxicity. This reveals the significance of cholesterol in environmental health studies (Wages et al., 2020).

5. Cholesterol in Bionanotechnology

Cholesterol's role extends into the field of bionanotechnology. Its self-assembly properties and interactions with other molecules make it a valuable component in biosensing and drug delivery systems (Hosta-Rigau et al., 2013).

6. Antimicrobial Activity of Cholesterol Derivatives

Cholesterol derivatives, specifically glycinate and carbonate derivatives, have shown potential antimicrobial activity against gram-negative bacteria and fungi, highlighting their therapeutic applications (Sribalan et al., 2015).

Mecanismo De Acción

Target of Action

Cholesterol Isobutyl Carbonate, like other cholesterol derivatives, primarily targets low-density lipoprotein cholesterol (LDL-C) in the body . LDL-C is the primary target in lipid-lowering strategies . The goal of treatment depends on the level of individual risk in each patient, with the goal being lower in higher-risk patients .

Mode of Action

The mode of action of Cholesterol Isobutyl Carbonate involves its interaction with its targets, which results in changes in the cellular environment. Cholesterol and its oxidized forms, oxysterols, influence molecular and cellular events and subsequent biological responses of immune cells . The exact mechanisms of these interactions are still under investigation, but it’s known that cholesterol can interact with proteins in the membrane, affecting their function .

Biochemical Pathways

Cholesterol Isobutyl Carbonate affects several biochemical pathways. Cholesterol is a major constituent of the plasma membrane in most eukaryotic cells where it fulfills several functions. It regulates membrane fluidity, increases membrane thickness, establishes the permeability barrier of the membrane, modulates the activity of various membrane proteins, and is the precursor for steroid hormones and bile acids . Three cholesterol C17 side-chain degradation pathways have been identified in nature: the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals .

Pharmacokinetics

It’s known that the compound is a white to almost white powder to crystal . Its specific rotation is -29.0 to -37.0 degrees (C=2, chloroform) . More research is needed to fully understand the ADME properties of Cholesterol Isobutyl Carbonate and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Cholesterol Isobutyl Carbonate’s action are likely to be similar to those of cholesterol and its derivatives. Cholesterol and oxysterols influence the molecular and cellular events of immune cells and subsequent biological responses through multiple mechanisms . Changes to the cholesterol balance in neural cells is a common feature of many neurodegenerative disorders, including Huntington’s and Alzheimer’s diseases .

Action Environment

The action, efficacy, and stability of Cholesterol Isobutyl Carbonate are likely to be influenced by environmental factors. For instance, environmental chemicals can affect human neural development by disrupting cholesterol metabolism . Moreover, the safety data sheet for Cholesterol Isobutyl Carbonate suggests that it should be stored in a cool, dry place, away from heat and ignition sources . More research is needed to fully understand how environmental factors influence the action of Cholesterol Isobutyl Carbonate.

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O3/c1-21(2)9-8-10-23(5)27-13-14-28-26-12-11-24-19-25(35-30(33)34-20-22(3)4)15-17-31(24,6)29(26)16-18-32(27,28)7/h11,21-23,25-29H,8-10,12-20H2,1-7H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAUAMDEFOJPCS-PTHRTHQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624505 | |

| Record name | (3beta)-Cholest-5-en-3-yl 2-methylpropyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77546-35-1 | |

| Record name | (3beta)-Cholest-5-en-3-yl 2-methylpropyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)